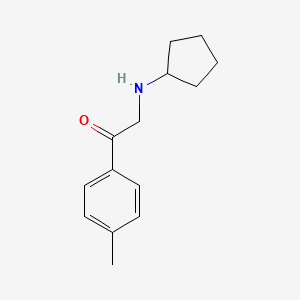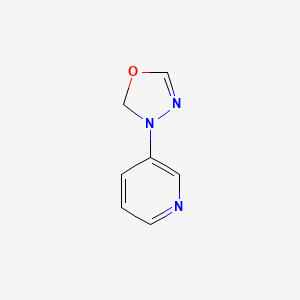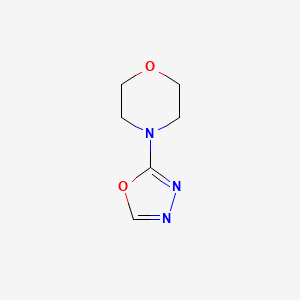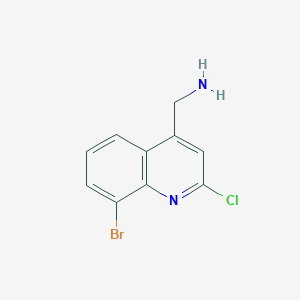
2-(Cyclopentylamino)-1-(p-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentylamino)-1-(p-tolyl)ethanone is an organic compound that features a cyclopentylamino group attached to an ethanone backbone, with a p-tolyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone typically involves the reaction of cyclopentylamine with p-tolylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Cyclopentylamino)-1-(p-tolyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of p-tolylacetic acid or p-tolylacetone.
Reduction: Formation of 2-(Cyclopentylamino)-1-(p-tolyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(Cyclopentylamino)-1-(p-tolyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
作用机制
The mechanism of action of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Cyclohexylamino)-1-(p-tolyl)ethanone
- 2-(Cyclopentylamino)-1-(m-tolyl)ethanone
- 2-(Cyclopentylamino)-1-(o-tolyl)ethanone
Uniqueness
2-(Cyclopentylamino)-1-(p-tolyl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopentylamino group and the p-tolyl substituent can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
2-(cyclopentylamino)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)14(16)10-15-13-4-2-3-5-13/h6-9,13,15H,2-5,10H2,1H3 |
InChI 键 |
HGZYTBIVKJICSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CNC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)






![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)




![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
